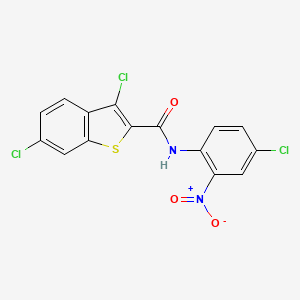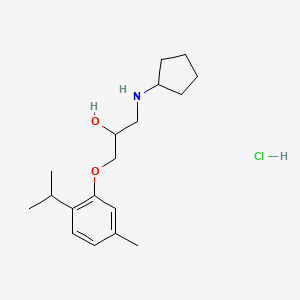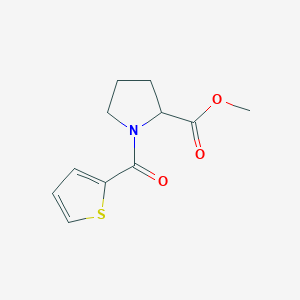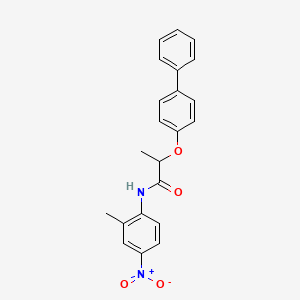![molecular formula C23H28N4O3 B4175086 1-[4-nitro-3-(1-piperidinyl)phenyl]-4-(phenylacetyl)piperazine](/img/structure/B4175086.png)
1-[4-nitro-3-(1-piperidinyl)phenyl]-4-(phenylacetyl)piperazine
描述
1-[4-nitro-3-(1-piperidinyl)phenyl]-4-(phenylacetyl)piperazine, also known as NPP, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of piperazine derivatives and has been found to exhibit significant activity against various diseases. In
作用机制
The mechanism of action of 1-[4-nitro-3-(1-piperidinyl)phenyl]-4-(phenylacetyl)piperazine involves the modulation of various signaling pathways in the cells. It has been found to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-5 (PDE-5). It also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in cellular defense against oxidative stress. Additionally, 1-[4-nitro-3-(1-piperidinyl)phenyl]-4-(phenylacetyl)piperazine has been found to bind to the dopamine D2 receptor, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
1-[4-nitro-3-(1-piperidinyl)phenyl]-4-(phenylacetyl)piperazine has been found to exhibit various biochemical and physiological effects. It has been found to reduce the production of reactive oxygen species (ROS) and increase the expression of antioxidant enzymes. It also inhibits the production of pro-inflammatory cytokines and chemokines, which may contribute to its anti-inflammatory effects. Additionally, 1-[4-nitro-3-(1-piperidinyl)phenyl]-4-(phenylacetyl)piperazine has been found to improve mitochondrial function and reduce apoptosis in cells.
实验室实验的优点和局限性
1-[4-nitro-3-(1-piperidinyl)phenyl]-4-(phenylacetyl)piperazine has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied for its potential therapeutic applications. It also exhibits significant activity against various diseases, making it a promising candidate for further research. However, there are also some limitations to using 1-[4-nitro-3-(1-piperidinyl)phenyl]-4-(phenylacetyl)piperazine in lab experiments. It has low solubility in water, which may limit its bioavailability. Additionally, it may exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments.
未来方向
There are several future directions for 1-[4-nitro-3-(1-piperidinyl)phenyl]-4-(phenylacetyl)piperazine research. One potential direction is to explore its potential as a therapeutic agent for cancer. Further studies are needed to determine its efficacy and safety in preclinical and clinical trials. Another potential direction is to explore its potential as a neuroprotective agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to optimize its synthesis method and improve its bioavailability. Overall, 1-[4-nitro-3-(1-piperidinyl)phenyl]-4-(phenylacetyl)piperazine has significant potential as a therapeutic agent and warrants further research in the future.
Conclusion:
In conclusion, 1-[4-nitro-3-(1-piperidinyl)phenyl]-4-(phenylacetyl)piperazine is a promising chemical compound that exhibits significant activity against various diseases. Its synthesis method has been extensively studied and optimized, and it has been found to exhibit significant therapeutic potential in cancer, inflammation, and neurological disorders. Its mechanism of action involves the modulation of various signaling pathways in the cells, and it exhibits various biochemical and physiological effects. While there are some limitations to using 1-[4-nitro-3-(1-piperidinyl)phenyl]-4-(phenylacetyl)piperazine in lab experiments, it has several advantages and warrants further research in the future.
科学研究应用
1-[4-nitro-3-(1-piperidinyl)phenyl]-4-(phenylacetyl)piperazine has been studied for its potential therapeutic applications in various diseases. It has been found to exhibit significant activity against cancer, inflammation, and neurological disorders. In cancer, 1-[4-nitro-3-(1-piperidinyl)phenyl]-4-(phenylacetyl)piperazine has been found to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. In inflammation, 1-[4-nitro-3-(1-piperidinyl)phenyl]-4-(phenylacetyl)piperazine has been found to reduce the production of pro-inflammatory cytokines and chemokines. In neurological disorders, 1-[4-nitro-3-(1-piperidinyl)phenyl]-4-(phenylacetyl)piperazine has been found to exhibit neuroprotective effects and improve cognitive function.
属性
IUPAC Name |
1-[4-(4-nitro-3-piperidin-1-ylphenyl)piperazin-1-yl]-2-phenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O3/c28-23(17-19-7-3-1-4-8-19)26-15-13-24(14-16-26)20-9-10-21(27(29)30)22(18-20)25-11-5-2-6-12-25/h1,3-4,7-10,18H,2,5-6,11-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQYQXXJLNLDRMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=CC(=C2)N3CCN(CC3)C(=O)CC4=CC=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{4-[4-Nitro-3-(piperidin-1-yl)phenyl]piperazin-1-yl}-2-phenylethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[1-butyl-2,5-dioxo-4-(trifluoromethyl)-4-imidazolidinyl]-2,4-dichlorobenzamide](/img/structure/B4175007.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(2,5-dimethoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4175020.png)
![methyl 7-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4175035.png)

amine hydrochloride](/img/structure/B4175049.png)
![N-benzyl-4-{2-[(2,5-dichlorophenyl)amino]-1-methyl-2-oxoethoxy}benzamide](/img/structure/B4175055.png)
![N-[2-(1-phenylethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]cyclohexanecarboxamide](/img/structure/B4175056.png)
![2-[(2-hydroxyethyl)thio]-3-methyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B4175059.png)
![3-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide](/img/structure/B4175062.png)
![methyl 4-{[({5-[3-(4-methoxy-2-methylphenyl)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoate](/img/structure/B4175069.png)


![2-[(4-bromobenzyl)thio]-N-(3-isopropoxypropyl)acetamide](/img/structure/B4175100.png)